Enhanced Systemic Dopamine Exposure in Humans: SD-1077/Carbidopa vs. L-DOPA/Carbidopa
In a head-to-head crossover study in healthy volunteers, a single oral dose of deuterium-substituted L-DOPA (SD-1077 150 mg) co-administered with carbidopa (37.5 mg) resulted in significantly higher systemic exposure to dopamine (DA) compared to an equivalent dose of standard L-DOPA/carbidopa [1]. This confirms slower metabolic breakdown of the deuterated dopamine.
| Evidence Dimension | Dopamine (DA) Systemic Exposure |
|---|---|
| Target Compound Data | Cmax DA: Geometric Mean Ratio (GMR) vs L-DOPA = 1.8 (90% CI: 1.45–2.24); AUC0–t DA: GMR = 2.06 (90% CI: 1.68–2.52) |
| Comparator Or Baseline | L-DOPA 150 mg with Carbidopa 37.5 mg (Cmax DA GMR = 1.0; AUC0–t DA GMR = 1.0) |
| Quantified Difference | DA Cmax increased by 80% (P=0.0005); DA AUC0–t increased by 106% (P<0.0001) |
| Conditions | Single oral dose, double-blind, two-period crossover study in 16 healthy volunteers. Co-administered with 37.5 mg carbidopa. |
Why This Matters
This directly quantifies the enhanced central prodrug effect in humans, indicating a more sustained and robust dopamine signal that is the primary driver of therapeutic efficacy.
- [1] Iuga AO, et al. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects. Br J Clin Pharmacol. 2018;84(10):2422–2432. View Source
